

A Comparative Guide to the NMR Spectroscopy of 5-Iodopyridine-2-carboxylic Acid

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Compound of Interest

Compound Name: **5-iodopyridine-2-carboxylic Acid**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-iodopyridine-2-carboxylic acid** against other substituted pyridine-2-carboxylic acids. The objective is to offer a clear, data-driven resource for the identification, characterization, and quality control of this important synthetic intermediate. The information presented is supported by experimental data and detailed protocols to ensure reproducibility and accurate interpretation.

Introduction to NMR Spectroscopy in Drug Development

NMR spectroscopy is an indispensable analytical technique in the field of drug discovery and development. It provides detailed information about the molecular structure, dynamics, and environment of chemical compounds. For novel intermediates like **5-iodopyridine-2-carboxylic acid**, which serve as building blocks in the synthesis of pharmaceuticals, unambiguous characterization by NMR is crucial for ensuring the integrity of the final active pharmaceutical ingredient (API).

This guide focuses on the ^1H and ^{13}C NMR spectra, as these are the most common and informative NMR experiments for organic molecules. By comparing the spectral data of **5-iodopyridine-2-carboxylic acid** with closely related analogues, researchers can gain a deeper

understanding of the influence of substituents on the electronic environment of the pyridine ring.

Comparative Analysis of ^1H and ^{13}C NMR Data

The following tables summarize the experimental ^1H and ^{13}C NMR data for **5-iodopyridine-2-carboxylic acid** and two comparative compounds: 5-chloropyridine-2-carboxylic acid and 5-bromopyridine-2-carboxylic acid. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these types of compounds.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compound	δ H-3 (ppm)	δ H-4 (ppm)	δ H-6 (ppm)	$J_{3,4}$ (Hz)	$J_{4,6}$ (Hz)	$J_{3,6}$ (Hz)
5-Iodopyridine-2-carboxylic acid	8.15	8.30	8.85	-8.2	~2.3	~0.5
5-Chloropyridine-2-carboxylic acid	8.18	8.25	8.75	8.3	2.5	0.5
5-Bromopyridine-2-carboxylic acid	8.19	8.38	8.80	8.3	2.4	0.5

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compound	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)	δ COOH (ppm)
5-Iodopyridine-2-carboxylic acid	149.8	129.5	147.2	96.5	153.1	164.5
5-Chloropyridine-2-carboxylic acid	148.9	128.8	140.1	132.5	151.0	164.8
5-Bromopyridine-2-carboxylic acid	149.2	129.1	142.5	121.0	151.7	164.7

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the experimental conditions.

Experimental Protocol

The following is a detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of substituted pyridine-2-carboxylic acids.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
- Tune and match the probe for both ^1H and ^{13}C nuclei.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution and line shape.

3. ^1H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Temperature: 298 K.

4. ^{13}C NMR Acquisition Parameters:

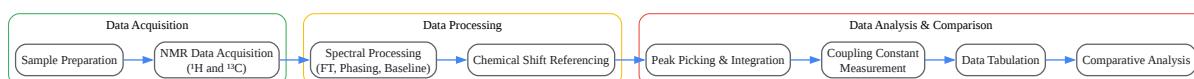
- Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: Approximately 200 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096, depending on the sample concentration and the desired signal-to-noise ratio.
- Temperature: 298 K.

5. Data Processing:

- Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phase and baseline correct the resulting spectrum.
- Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm.
- Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the analysis and comparison of NMR data for substituted pyridine-2-carboxylic acids.



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NMR Data Analysis Workflow

This workflow outlines the key stages from sample preparation to the final comparative analysis of the NMR data, ensuring a systematic and rigorous approach to spectral interpretation.

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